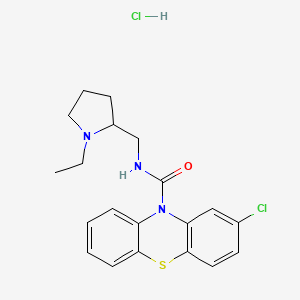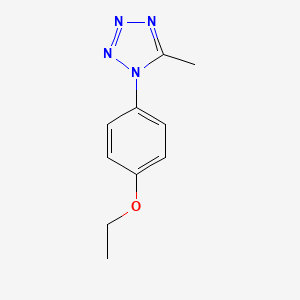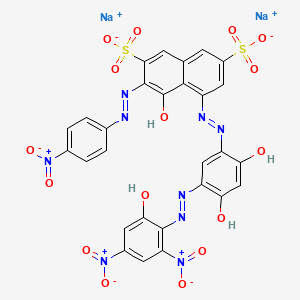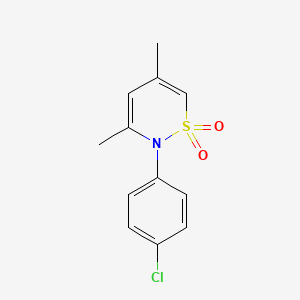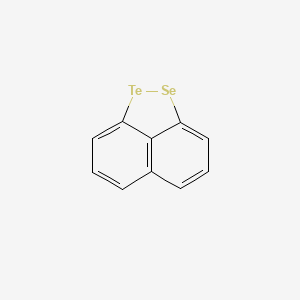
Sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester, polymer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid monosodium salt and methyl 2-propenoate is a complex polymeric compound. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this polymer allows it to exhibit specific properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester involves multiple steps. The initial step typically includes the esterification of butanoic acid with 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethanol under acidic conditions. This is followed by polymerization with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid and its monosodium salt, along with methyl 2-propenoate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient polymerization.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in precise ratios. The process is optimized to achieve high yield and purity of the polymer. The use of advanced catalysts and continuous monitoring of reaction parameters are crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the polymer.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
This polymer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various chemical reactions.
Biology: The polymer is employed in the development of biomaterials and drug delivery systems due to its biocompatibility.
Medicine: It is used in the formulation of pharmaceuticals and as a component in medical devices.
Industry: The polymer is utilized in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism by which this polymer exerts its effects involves interactions with specific molecular targets. The ester and sulfonic acid groups within the polymer can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can influence the polymer’s behavior in biological systems, such as enhancing drug delivery or improving the stability of medical devices.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-3-oxo-, ethyl ester
- Butanoic acid, 2-oxo-, methyl ester
- 3-methyl-2-oxo-butanoic acid
Uniqueness
Compared to similar compounds, Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester, polymer with 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid monosodium salt and methyl 2-propenoate exhibits unique properties due to its polymeric nature. The presence of multiple functional groups and the polymeric backbone provide enhanced stability, biocompatibility, and versatility in various applications.
Properties
CAS No. |
65665-47-6 |
|---|---|
Molecular Formula |
C28H45N2NaO15S2 |
Molecular Weight |
736.8 g/mol |
IUPAC Name |
sodium;methyl prop-2-enoate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;2-(2-methylprop-2-enoyloxy)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C10H14O5.2C7H13NO4S.C4H6O2.Na/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11;2*1-4-6(9)8-7(2,3)5-13(10,11)12;1-3-4(5)6-2;/h1,4-6H2,2-3H3;2*4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);3H,1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
LUVJBAMAAJWNFC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)CC(=O)C.CC(C)(CS(=O)(=O)O)NC(=O)C=C.CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.COC(=O)C=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



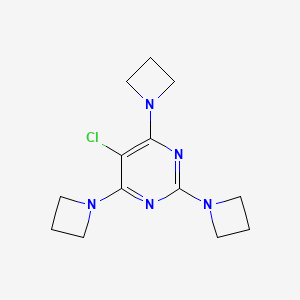

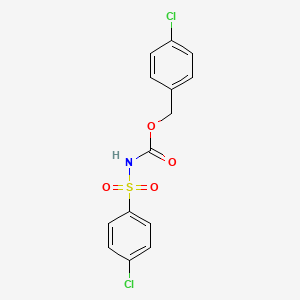

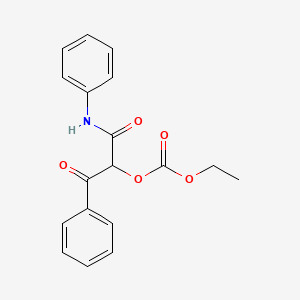
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

